Quininic acid

Vue d'ensemble

Description

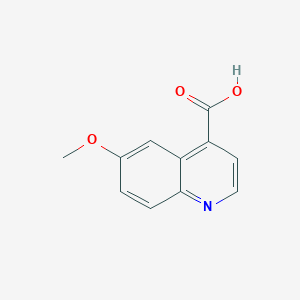

Quininic acid (CAS: 86-68-0, molecular formula: C₁₁H₉NO₃) is a naturally occurring organic acid predominantly found in plants such as Eucalyptus globulus, cinchona bark, and Broussonetia papyrifera . Notably, this compound is recognized for its abundance in certain plant tissues, constituting up to 86.3% of total organic acids in B. papyrifera phloem sap . Its applications span pharmaceuticals (as an astringent and precursor for drug synthesis), food science (flavor modulation), and nanotechnology (stabilizing silver nanoparticles) .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles : L'acide quinique peut être synthétisé par hydrolyse de l'acide chlorogénique . Le processus implique les étapes suivantes :

Hydrolyse de l'acide chlorogénique : L'acide chlorogénique est hydrolysé en milieu acide ou basique pour donner de l'acide quinique et de l'acide caféique.

Purification : L'acide quinique obtenu est purifié par cristallisation ou par d'autres techniques de séparation.

Méthodes de production industrielle : La production industrielle d'acide quinique implique généralement l'extraction de sources naturelles telles que l'écorce de quinquina et les grains de café . Le processus d'extraction comprend :

Extraction : Les matières végétales sont soumises à une extraction par solvant pour isoler l'acide quinique.

Purification : L'acide quinique extrait est purifié en utilisant des techniques telles que la cristallisation, la filtration et la chromatographie.

Analyse Des Réactions Chimiques

Types de réactions : L'acide quinique subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution .

Réactifs et conditions courantes :

Oxydation : L'acide quinique peut être oxydé en acide gallique à l'aide d'agents oxydants tels que le permanganate de potassium.

Réduction : La réduction de l'acide quinique peut donner diverses formes réduites, selon l'agent réducteur utilisé.

Substitution : L'acide quinique peut subir des réactions de substitution avec différents nucléophiles, conduisant à la formation de divers dérivés.

Principaux produits :

Acide gallique : Formé par l'oxydation de l'acide quinique.

Divers dérivés : Formés par des réactions de substitution avec différents nucléophiles.

4. Applications de la recherche scientifique

L'acide quinique a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme matière de départ chirale pour la synthèse de produits pharmaceutiques.

Biologie : Étudié pour son rôle dans le métabolisme des plantes et son impact sur l'acidité du café.

Industrie : Employé dans la production de divers intermédiaires chimiques et comme astringent.

5. Mécanisme d'action

L'acide quinique exerce ses effets par le biais de diverses cibles et voies moléculaires :

Inhibition enzymatique : L'acide quinique peut inhiber certaines enzymes impliquées dans les voies métaboliques.

Interaction avec les récepteurs : Il interagit avec des récepteurs spécifiques, modulant leur activité et conduisant à divers effets physiologiques.

Réactions redox : L'acide quinique participe aux réactions redox, influençant les niveaux de stress oxydatif cellulaire.

Applications De Recherche Scientifique

Pharmacological Properties

Quinic acid exhibits a wide range of biological activities, making it a subject of interest for various therapeutic applications:

- Anti-inflammatory Effects : Quinic acid derivatives have been identified as potential oral anti-inflammatory agents. A study demonstrated that these derivatives inhibit the pro-inflammatory transcription factor NF-κB, which is crucial in inflammatory responses. Specifically, the derivative KZ-41 showed significant inhibition with an IC50 value of 2.83 µM and complete oral bioavailability .

- Antioxidant Activity : Research indicates that quinic acid can enhance antioxidant metabolism, contributing to DNA repair and cellular protection against oxidative stress. It has been shown to support the synthesis of essential metabolites like tryptophan and nicotinamide through gut microbiota interactions .

- Neuroprotective Effects : In models of Alzheimer’s disease, quinic acid has been observed to alleviate neuroinflammation and oxidative stress induced by high-fat diets. It significantly reduced levels of amyloid-beta (Aβ) and phosphorylated tau (p-Tau), which are markers associated with neurodegenerative diseases .

- Antimicrobial Properties : Quinic acid has demonstrated antibacterial activity against Staphylococcus aureus, affecting cellular functions such as ATP concentration and DNA integrity . This suggests its potential as a natural antimicrobial agent.

Therapeutic Applications

Quinic acid's therapeutic potential extends to several health conditions:

- Diabetes Management : Studies have shown that quinic acid enhances insulin secretion from pancreatic beta-cells by modulating intracellular calcium homeostasis. This mechanism suggests its role in improving metabolic health and controlling blood glucose levels .

- Ulcerative Colitis Treatment : Quinic acid has been effective in ameliorating symptoms of ulcerative colitis in animal models by inhibiting inflammatory pathways related to TLR4-NF-κB signaling. This results in reduced oxidative stress and inflammation .

Data Summary Table

Mécanisme D'action

Quininic acid exerts its effects through various molecular targets and pathways:

Enzyme Inhibition: this compound can inhibit certain enzymes involved in metabolic pathways.

Receptor Interaction: It interacts with specific receptors, modulating their activity and leading to various physiological effects.

Redox Reactions: this compound participates in redox reactions, influencing cellular oxidative stress levels.

Comparaison Avec Des Composés Similaires

Quininic acid shares functional and structural similarities with other plant-derived organic acids. Below is a detailed comparison:

Structural and Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight | Solubility (Water) | Key Functional Groups |

|---|---|---|---|---|

| This compound | C₁₁H₉NO₃ | 203.19 | 16.67 mg/mL (DMSO) | Phenolic hydroxyl, carboxylic acid |

| Quinic acid | C₇H₁₂O₆ | 192.17 | Highly soluble | Cyclohexanecarboxylic acid, hydroxyl groups |

| Shikimic acid | C₇H₁₀O₅ | 174.15 | 180 g/L | Cyclohexene backbone, hydroxyl, carboxylic acid |

| Citric acid | C₆H₈O₇ | 192.12 | 730 g/L | Tricarboxylic acid |

Key Differences :

- This compound’s aromatic structure distinguishes it from aliphatic acids like citric or quinic acid.

- Its lower water solubility compared to citric or shikimic acid limits its applications in aqueous systems .

Occurrence and Abundance in Natural Sources

Functional Roles :

- This compound : Accumulates under abiotic stress (e.g., drought, salt) in Suaeda species, acting as an antioxidant .

- Shikimic acid: Precursor for aromatic amino acids and pharmaceuticals (e.g., oseltamivir) .

- Citric acid : Central to the TCA cycle and a key acidity regulator in fruits .

Contrasts :

- This compound’s role in nanoparticle stabilization is unique among similar acids .

Metabolic and Stress Response Profiles

Mechanistic Insights :

- This compound’s accumulation under stress aligns with its antioxidant properties, while citric acid’s decline under heat correlates with TCA cycle disruption .

Activité Biologique

Quinic acid (QA), a cyclohexanecarboxylic acid, is a naturally occurring compound found in various plants, including Coffea arabica and Artemisia annua. It exhibits a wide range of biological activities, making it a subject of interest in pharmacological research. This article explores the biological activity of quinic acid, focusing on its antioxidant, anti-inflammatory, antimicrobial, and anticancer properties, supported by recent studies and findings.

1. Antioxidant Activity

Quinic acid has been identified as a potent antioxidant. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases. Research indicates that QA can significantly reduce oxidative stress markers in various models, including high-fat diet-induced neuroinflammation in mice. In this study, QA treatment decreased levels of amyloid-beta (Aβ) and phosphorylated tau (p-Tau), which are critical indicators in Alzheimer's disease progression .

2. Anti-inflammatory Effects

The anti-inflammatory properties of quinic acid have been extensively studied. In a recent study involving acetic acid-induced ulcerative colitis in rats, QA demonstrated significant therapeutic effects by inhibiting inflammatory pathways such as TLR4-NF-κB and NF-κB-INOS-NO signaling pathways. This resulted in reduced inflammation, oxidative stress, and apoptosis in colon tissues . The study measured various biochemical indices, showing that QA treatment improved total antioxidant capacity and reduced malondialdehyde (MDA) levels, indicative of oxidative damage.

3. Antimicrobial Activity

Quinic acid exhibits notable antimicrobial properties against various pathogens, particularly Staphylococcus aureus. Studies have shown that QA can inhibit biofilm formation and reduce cell viability of S. aureus by disrupting membrane integrity and metabolic activity . The mechanism involves altering intracellular pH and ATP concentrations, leading to decreased bacterial growth and viability.

| Study | Pathogen | Effect | Mechanism |

|---|---|---|---|

| S. aureus | Inhibition of biofilm formation | Disruption of cell membrane integrity | |

| S. aureus | Reduced ATP concentration | Altered intracellular pH |

4. Anticancer Properties

Quinic acid's anticancer potential is attributed to its ability to induce apoptosis and inhibit tumor growth through various signaling pathways. It has been shown to downregulate matrix metalloproteinase-9 (MMP-9), which is involved in cancer metastasis . Additionally, QA modulates the activation of protein kinase C (PKC) and certain mitogen-activated protein kinases (MAPKs), contributing to its anticancer effects.

5. Case Studies

Several case studies highlight the effectiveness of quinic acid in different biological contexts:

- Neuroinflammation : In models of Alzheimer's disease, QA significantly decreased neuroinflammation and oxidative stress markers while improving gut microbiota composition .

- Ulcerative Colitis : A study on rats demonstrated that QA ameliorated symptoms of ulcerative colitis through its anti-inflammatory mechanisms .

- Antimicrobial Activity : Comparative studies showed that QA effectively inhibited the growth of S. aureus, outperforming some conventional antibiotics in specific assays .

Q & A

Basic Research Questions

Q. What are the standard analytical methods for identifying and quantifying quininic acid in plant extracts?

this compound is typically identified and quantified using chromatography-based techniques. Gas chromatography-mass spectrometry (GC-MS) is employed for volatile derivatives, as demonstrated in studies isolating this compound from Syzygium cumini and Neolamarckia cadamba fruit peel . For non-volatile or thermally unstable forms, high-performance liquid chromatography (HPLC) with UV or MS detection is preferred, particularly for dicaffeoylquinic acid isomers in complex matrices like herbal products . Method validation should include linearity, precision (RSD <3%), and recovery rates (93–104%) to ensure reproducibility .

Q. How is this compound structurally distinguished from related quinic acid derivatives?

Structural elucidation relies on spectroscopic data and chemical derivatization. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies functional groups and substitution patterns, while tandem MS differentiates isomers via fragmentation patterns . Oxidation and decarboxylation experiments, such as conversion to methoxyquinoline derivatives, confirm the position of carboxyl and methoxy groups, as established in classical syntheses .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in bioactivity (e.g., anti-biofilm vs. negligible antimicrobial effects) often stem from variations in purity, assay conditions, or microbial strains. To address this:

- Standardize extraction protocols (e.g., solvent polarity, column chromatography fractions) to isolate this compound >95% purity .

- Include positive controls (e.g., known biofilm inhibitors) and validate results across multiple strains .

- Perform dose-response analyses to distinguish specific activity from cytotoxicity .

Q. How can researchers ensure reproducibility in this compound isolation from natural sources?

Reproducibility requires:

- Detailed documentation of plant material (species, geographic origin, harvest time) .

- Transparent reporting of extraction parameters (solvent ratios, temperature, duration) in supplementary materials .

- Cross-validation using orthogonal techniques (e.g., GC-MS and HPLC) to confirm compound identity .

Q. What advanced techniques are critical for studying this compound’s stereochemical properties?

Stereochemical analysis involves:

- Chiral chromatography or capillary electrophoresis to separate enantiomers .

- X-ray crystallography for absolute configuration determination, particularly for synthetic derivatives .

- Computational modeling (e.g., density functional theory) to predict stability and reactivity of stereoisomers .

Q. How should researchers design studies to investigate this compound’s role in metabolic pathways?

- Use isotopic labeling (e.g., ¹³C-quinic acid) to trace biosynthetic pathways in plant models .

- Combine metabolomics (GC-MS or LC-MS) with transcriptomics to correlate this compound accumulation with gene expression .

- Employ knockout mutants or enzyme inhibitors to disrupt specific pathway steps and observe metabolic flux changes .

Q. What methodological considerations are essential for replicating historical syntheses of this compound?

- Replicate Skraup’s 1881 oxidation protocol with modern safety controls: use graded chromic acid addition and monitor reaction intermediates via thin-layer chromatography .

- Validate synthetic products against authentic standards using [α]D (optical rotation) and melting point comparisons .

- Address yield inconsistencies by optimizing reaction conditions (e.g., temperature, catalyst purity) .

Q. Methodological Best Practices

- Data Reporting : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) for experimental details, including raw spectral data in supplementary files .

- Ethical Transparency : Disclose all conflicts of interest and funding sources, particularly in studies involving commercial plant extracts .

- Critical Analysis : Use funnel plots or sensitivity analyses to assess publication bias in meta-studies of this compound bioactivity .

Propriétés

IUPAC Name |

6-methoxyquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-7-2-3-10-9(6-7)8(11(13)14)4-5-12-10/h2-6H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXLFLUJXWKXUGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70323339 | |

| Record name | Quininic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86-68-0 | |

| Record name | Quininic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=86-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quininic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000086680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quininic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Quininic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | QUININIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/FS902DD40C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.